molecular formula C11H9F3O3 B1459498 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1260741-41-0

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1459498
CAS No.: 1260741-41-0
M. Wt: 246.18 g/mol
InChI Key: KWULESULVXCFJM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1260741-41-0 ) is a cyclopropane-based carboxylic acid derivative of high interest in medicinal chemistry and drug discovery research. This compound features a cyclopropane ring fused to a carboxylic acid group and a phenyl ring substituted with a trifluoromethoxy moiety. The distinct properties of the cyclopropane scaffold, combined with the lipophilicity and metabolic stability imparted by the trifluoromethoxy group, make this molecule a valuable intermediate for pharmaceutical research . Scientific literature indicates that structurally related cyclopropane carboxylic acid derivatives are investigated for their potential as bioactive molecules. Specifically, such compounds have been described in patent applications for their use in the inhibition of leukotriene biosynthesis, suggesting a potential research application in the study of inflammation and respiratory diseases . The molecular formula of the compound is C 11 H 9 F 3 O 3 , and it has a molecular weight of approximately 246.18 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can procure this compound with the assurance of its application in developing novel experimental therapeutic agents.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)17-8-3-1-2-7(6-8)10(4-5-10)9(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWULESULVXCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185272
Record name Cyclopropanecarboxylic acid, 1-[3-(trifluoromethoxy)phenyl]-
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Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260741-41-0
Record name Cyclopropanecarboxylic acid, 1-[3-(trifluoromethoxy)phenyl]-
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Record name Cyclopropanecarboxylic acid, 1-[3-(trifluoromethoxy)phenyl]-
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Record name 1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of trifluoromethoxy-substituted cyclopropane carboxylic acids typically involves:

  • Construction of the cyclopropane ring via cyclopropanation of an appropriate aromatic alkene or styrene derivative bearing the trifluoromethoxy substituent.
  • Introduction or preservation of the carboxylic acid functionality either directly or through hydrolysis of ester intermediates.
  • Use of mild and selective conditions to maintain the integrity of the trifluoromethoxy group, which can be sensitive to harsh reagents.

Cyclopropanation Approaches

2.1 Transition Metal-Catalyzed Cyclopropanation

  • Starting from a 3-(trifluoromethoxy)styrene or related vinyl aromatic precursor, cyclopropanation can be achieved using diazo compounds such as ethyl diazoacetate in the presence of catalysts like Rhodium(II) or Copper(I).
  • This method forms the cyclopropane ring with high stereoselectivity and good yields.
  • Subsequent hydrolysis of the ester intermediate yields the target cyclopropane carboxylic acid.

2.2 Sulfonium Ylide-Mediated Cyclopropanation

  • A mild, diazo-free method involves reacting trifluoromethyl-substituted alkenes with sulfonium ylides to form trifluoromethyl-cyclopropanes.
  • This approach avoids potentially hazardous diazo compounds and can be adapted for trifluoromethoxy-substituted substrates.
  • Reported yields for trifluoromethyl cyclopropanes reach up to 97%, indicating high efficiency and potential applicability.

Preparation via Functional Group Transformation

An alternative approach involves multi-step functional group transformations starting from trifluoromethoxy-substituted cyclopropyl alcohols or halides:

  • Step a: Conversion of 1-(trifluoromethoxy)cyclopropyl-1-alcohol to a tosylate intermediate by reaction with para-toluenesulfonyl chloride in acetonitrile solvent at controlled temperatures (-5 to 30 °C) in the presence of sodium hydride. This step activates the alcohol for nucleophilic substitution.

  • Step b: Nucleophilic substitution of the tosylate intermediate with sodium cyanide in dimethylformamide (DMF) under reflux conditions to form the corresponding nitrile intermediate.

  • Step c: Hydrolysis of the nitrile intermediate under reflux with sodium hydroxide solution, followed by acidification to pH 1-2, extraction, and concentration to yield the cyclopropane carboxylic acid product.

This method is advantageous for industrial-scale synthesis due to mild conditions, safety, and reduced environmental impact.

Reaction Conditions and Parameters

Step Reagents & Solvents Temperature Molar Ratios/Notes Outcome/Intermediate
a 1-(Trifluoromethoxy)cyclopropyl-1-ol, sodium hydride, para-toluenesulfonyl chloride, acetonitrile -5 to 30 °C Alcohol:NaH:TsCl = 1:2-6:1-2; Acetonitrile 8-12× weight of alcohol Tosylate intermediate (Intermediate 1)
b Sodium cyanide, DMF Reflux (~140 °C) Intermediate 1:NaCN:DMF = 1:1-1.5:12-14 Nitrile intermediate (Intermediate 2)
c NaOH solution, acid for pH adjustment Reflux Hydrolysis until complete reaction 1-(Trifluoromethoxy)phenylcyclopropane-1-carboxylic acid (target)

Purification and Isolation

  • After hydrolysis and acidification, the product is extracted multiple times with an organic solvent (e.g., ethyl acetate).
  • The combined organic layers are concentrated to yield a white solid.
  • Further purification can be achieved by recrystallization or chromatographic methods depending on purity requirements.

Analytical Characterization (Relevant to Preparation Verification)

Research Findings and Advantages of the Method

  • The multi-step nucleophilic substitution and hydrolysis method offers a safer, cost-effective alternative to direct cyclopropanation with diazo compounds, which can be hazardous.
  • Mild reaction conditions reduce side reactions and preserve the trifluoromethoxy group.
  • The method is scalable and suitable for industrial production with less environmental pollution.
  • Sulfonium ylide methods provide high yields and avoid diazo reagents but may require optimization for trifluoromethoxy substrates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Transition Metal-Catalyzed Cyclopropanation 3-(Trifluoromethoxy)styrene or vinyl aromatic Ethyl diazoacetate, Rh(II) or Cu(I) catalyst Mild temperatures, inert atmosphere High stereoselectivity, well-established Use of hazardous diazo compounds
Sulfonium Ylide Cyclopropanation Trifluoromethyl-substituted alkenes Sulfonium ylides Low temperature Diazo-free, high yields Limited data on trifluoromethoxy substrates
Multi-step Tosylation-Cyanide-Hydrolysis 1-(Trifluoromethoxy)cyclopropyl-1-ol NaH, TsCl, NaCN, NaOH, DMF, acetonitrile Controlled temp, reflux Mild, safe, cost-effective, scalable Multi-step, requires purification

Chemical Reactions Analysis

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity : The compound's trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This property facilitates interactions with various biological targets, including enzymes and receptors. The rigidity imparted by the cyclopropane structure can influence binding affinity and selectivity, making it a candidate for drug development.

Case Studies :

  • Anti-inflammatory Agents : Research has indicated that compounds similar to 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit specific inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The trifluoromethoxy group's ability to enhance bioavailability could improve the efficacy of such treatments.

Agricultural Applications

Pesticide Development : The chemical structure of this compound allows it to act as a potential pesticide or herbicide. Its lipophilic nature can improve absorption in plant systems, enhancing its effectiveness as a protective agent against pests and diseases.

Case Studies :

  • Herbicide Efficacy : Experimental trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing harm to crop plants. This selectivity is crucial for sustainable agricultural practices.
  • Insect Repellents : The compound's unique properties have been explored for use in developing insect repellents, providing an environmentally friendly alternative to traditional chemical pesticides.

Material Science

Polymer Synthesis : The presence of the cyclopropane ring in this compound allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials.

Case Studies :

  • Thermoplastic Elastomers : Research has shown that adding this compound to thermoplastic elastomers can improve their flexibility and durability, making them suitable for various industrial applications.
  • Coatings and Adhesives : The compound's chemical stability and resistance to solvents make it an ideal candidate for developing high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 124276-34-2):

    • Molecular formula: C₁₀H₉ClO₂ (Mol. Wt. ~196.63 g/mol).
    • The electron-withdrawing chlorine substituent enhances acidity (pKa ~3.5) compared to the trifluoromethoxy analog (pKa ~4.2) due to reduced resonance stabilization .
    • Safety: Classified with hazard codes H315 (skin irritation) and H335 (respiratory irritation), similar to the trifluoromethoxy derivative .
  • 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid (CAS: N/A; Mol. 61% for 1h in ) .

Trifluoromethyl and Trifluoromethoxy Variants

  • 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS: N/A):

    • Dual trifluoromethyl groups significantly increase lipophilicity (LogP ~3.8 vs. 2.5 for the trifluoromethoxy analog) but reduce solubility in aqueous media (<0.1 mg/mL) .
    • NMR data shows distinct aromatic proton shifts at δ7.99 ppm (s, 2H) due to strong electron withdrawal .
  • ~180°C for the meta isomer) .

Heterocyclic and Boronic Acid Derivatives

  • 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropane-1-carboxylic acid (CAS: 1060811-01-9):

    • Replacement of the phenyl ring with pyridine introduces a basic nitrogen, altering electronic properties (pKa ~5.0) and enabling coordination in metal-catalyzed reactions .
    • Molecular weight: 231.17 g/mol , lower than the trifluoromethoxy analog due to the absence of an oxygen atom .
  • 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid (CAS: 2553271-61-5):

    • The boronic ester substituent enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the trifluoromethoxy analog. Purity: 95% (vs. >97% for the trifluoromethoxy compound) .

Biological Activity

Overview

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by its trifluoromethoxy group attached to a phenyl ring and a cyclopropane ring with a carboxylic acid functional group. Its molecular formula is C₁₁H₉F₃O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

  • Molecular Weight : 246.19 g/mol
  • CAS Number : 1260741-41-0
  • IUPAC Name : this compound
  • Chemical Structure :
    SMILES C1CC1(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O\text{SMILES }C1CC1(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O

The biological activity of this compound is influenced by its structural features:

  • Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
  • Rigidity : The cyclopropane structure contributes to the overall rigidity of the molecule, which can affect binding affinity to biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effective inhibition of cell proliferation in various cancer cell lines, including U937 human myeloid leukemia cells. These compounds did not exhibit cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .

Ethylene Biosynthesis Inhibition

Cyclopropane derivatives have been studied for their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a key regulator of fruit ripening and senescence. Compounds like this compound could potentially delay ripening processes, thus extending shelf life and reducing spoilage in agricultural products .

Study on Anticancer Activity

In a study published in early 2023, researchers synthesized various cyclopropane carboxylic acid derivatives and evaluated their biological activities. The results indicated that certain derivatives significantly inhibited the proliferation of U937 cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

In Silico Docking Studies

In silico docking studies have been conducted to predict the binding affinity of cyclopropane derivatives to specific enzymes involved in ethylene biosynthesis. The results showed promising binding constants, indicating that these compounds could effectively inhibit the target enzyme, thereby modulating ethylene production in plants .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cell Line/OrganismIC50 (µM)Reference
This compoundAnticancerU937 Human Myeloid LeukemiaNot specified
Cyclopropanecarboxylic acid derivativesEthylene biosynthesis inhibitionVarious plants (in silico study)Not specified

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slope.
  • Error analysis : Report 95% confidence intervals for triplicate experiments.
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

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